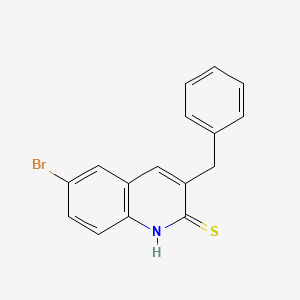
3-Benzyl-6-bromoquinoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ベンジル-6-ブロモキノリン-2(1H)-チオンは、キノリン系に属するヘテロ環式化合物です。キノリン誘導体は、その幅広い生物学的および薬理学的活性で知られています。この化合物に存在する臭素原子とチオン基は、さまざまな化学反応や用途にとって特に興味深いものです。
準備方法
合成ルートと反応条件
3-ベンジル-6-ブロモキノリン-2(1H)-チオンの合成には、通常、3-ベンジル-6-ブロモキノリンと硫黄含有試薬の反応が伴います。一般的な方法の1つは、3-ベンジル-6-ブロモキノリンとLawesson's試薬を還流条件下で反応させることです。 この反応は通常、トルエンまたはキシレンなどの不活性溶媒中で行われ、生成物は再結晶によって精製されます .
工業生産方法
この化合物の工業生産方法は、文献にはあまり記載されていません。反応条件を最適化し、工業用グレードの試薬と溶媒を使用することで、合成をスケールアップできます。連続フローリアクターやその他の高度な技術も、生成物の収率と純度を高めるために使用できます。
化学反応の分析
反応の種類
3-ベンジル-6-ブロモキノリン-2(1H)-チオンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: チオン基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化できます。
還元: 臭素原子は、水素化リチウムアルミニウムなどの還元剤を使用して、水素原子に還元できます。
置換: 臭素原子は、適切な条件下で、アミン、チオール、アルコキシドなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、チオール、アルコキシド。
主要な生成物
酸化: スルホキシド、スルホン。
還元: 3-ベンジルキノリン-2(1H)-チオン。
置換: さまざまな置換キノリン誘導体。
科学研究への応用
3-ベンジル-6-ブロモキノリン-2(1H)-チオンは、いくつかの科学研究への応用があります。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗癌活性に対する可能性が調査されています。
医学: 新しい治療薬の開発のためのリード化合物として探求されています。
科学的研究の応用
3-Benzyl-6-bromoquinoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
3-ベンジル-6-ブロモキノリン-2(1H)-チオンの作用機序は、完全には解明されていません。 さまざまな分子標的と経路に作用すると考えられています。チオン基は、タンパク質や酵素の求核部位と共有結合を形成することができ、それらの活性を阻害する可能性があります。 臭素原子はハロゲン結合にも関与する可能性があり、化合物の生物学的活性にさらに影響を与えます .
類似化合物との比較
類似化合物
3-ベンジル-6-ブロモキノリン-2(1H)-オン: チオン基ではなくカルボニル基を持つ類似の構造。
3-ベンジル-6-ブロモ-2-メトキシキノリン: チオン基の代わりにメトキシ基が含まれています。
6-ブロモ-2-メチルキノリン: ベンジル基とチオン基がありません。
ユニークさ
3-ベンジル-6-ブロモキノリン-2(1H)-チオンは、臭素原子とチオン基の両方が存在することによりユニークで、これらは明確な化学反応性と生物学的活性をもたらします。 この官能基の組み合わせは、他のキノリン誘導体では一般的ではなく、さまざまな研究用途にとって貴重な化合物となっています .
特性
CAS番号 |
918439-70-0 |
|---|---|
分子式 |
C16H12BrNS |
分子量 |
330.2 g/mol |
IUPAC名 |
3-benzyl-6-bromo-1H-quinoline-2-thione |
InChI |
InChI=1S/C16H12BrNS/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19) |
InChIキー |
ZDVMNJDSDKHZAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


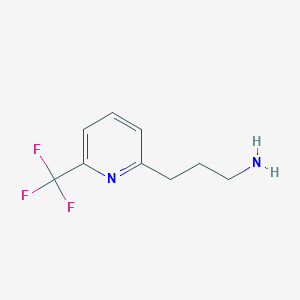
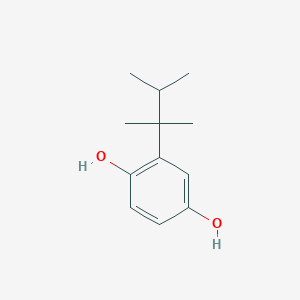

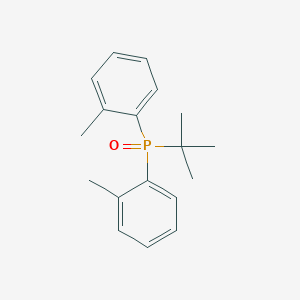
![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
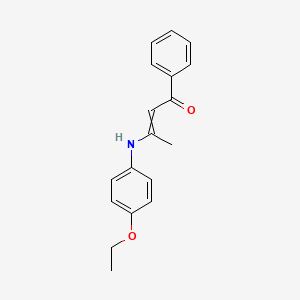
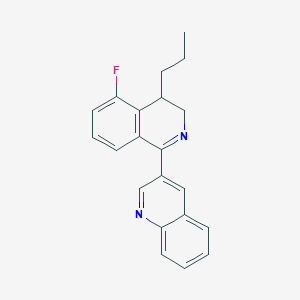
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)

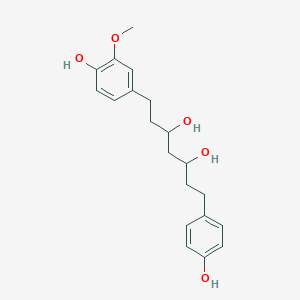
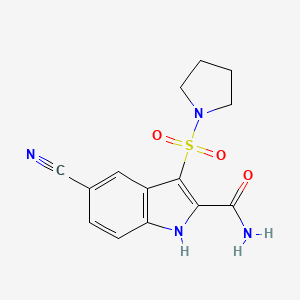
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
